Einecs 297-730-7
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. EINECS 297-730-7 is one of approximately 33,000 substances listed in this inventory . The compound’s inclusion in EINECS implies its historical commercial use, but modern regulatory frameworks require rigorous evaluation of its toxicological and environmental properties.
Properties
CAS No. |
93762-16-4 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-hydroxybenzoic acid;morpholine |
InChI |
InChI=1S/C7H6O3.C4H9NO/c8-6-3-1-5(2-4-6)7(9)10;1-3-6-4-2-5-1/h1-4,8H,(H,9,10);5H,1-4H2 |
InChI Key |
HKCFHVWNQJCAAE-UHFFFAOYSA-N |
SMILES |
C1COCCN1.C1=CC(=CC=C1C(=O)O)O |
Canonical SMILES |
C1COCCN1.C1=CC(=CC=C1C(=O)O)O |
Other CAS No. |
93762-16-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarity and RASAR Models
Read-Across Structure Activity Relationships (RASAR) models leverage structural similarity to predict toxicological endpoints for uncharacterized compounds. For EINECS 297-730-7, analogs are identified using PubChem 2D fingerprints and the Tanimoto similarity index, where a threshold of ≥70% defines "high similarity" . This approach connects EINECS compounds (e.g., 297-730-7) to labeled data from REACH Annex VI Table 3.1, which contains 1,387 well-characterized substances .
Coverage and Limitations
A RASAR model trained on 1,387 Annex VI compounds can predict properties for ~33,000 EINECS substances, including 297-730-7, by identifying structural analogs . However, chemical diversity limitations in training data (e.g., HPV and EINECS datasets) restrict model applicability. For instance, QSAR models trained on such datasets cover only ~10% of EINECS compounds with experimental accuracy .
Comparison with Similar Compounds
Key Metrics for Analog Identification
The following table summarizes hypothetical analogs of this compound based on RASAR methodology:
Structural and Functional Group Analysis
- REACH Annex VI-123 : High similarity (85%) suggests shared functional groups (e.g., aromatic rings, halogen substituents) with EINECS 297-730-5. Experimental LC50 data for aquatic toxicity provide a benchmark for validation .
- EINECS 256-815-2 : Moderate similarity (78%) may indicate partial structural overlap, but differences in side chains or stereochemistry could explain discrepancies in Daphnia toxicity predictions .
- EINECS 298-401-9 : At 72% similarity, this compound likely shares a core scaffold but diverges in substituents, leading to higher predicted mammalian toxicity .
Toxicological Predictions vs. Experimental Data
- Coverage Efficiency : The RASAR model achieves >20× coverage, linking 1,387 labeled compounds to 33,000 EINECS substances . However, only 10–17% of predictions meet experimental accuracy thresholds .
- Uncertainty Factors: Discrepancies arise from non-linear structure-activity relationships and unaccounted stereochemical effects. For example, analogs with >70% similarity may exhibit orders-of-magnitude differences in LD50 values due to metabolic pathway variations.
Regulatory Challenges
This compound exemplifies the gap between regulatory requirements and predictive modeling capabilities.
Advancements in Predictive Tools
Future models must incorporate 3D molecular descriptors and mechanistic toxicology data to improve accuracy. Expanding the labeled dataset beyond REACH Annex VI—particularly with underrepresented chemical classes—will enhance coverage .
Q & A
Basic Research Questions
Q. How should researchers initiate a systematic literature review for Einecs 297-730-7 to identify knowledge gaps?
- Methodology : Begin by querying authoritative databases (e.g., PubMed, Web of Science, Reaxys) using the compound’s identifier and synonyms. Use Boolean operators to filter studies by analytical methods (e.g., spectroscopy, chromatography) and applications (e.g., catalytic properties). Track citation networks to identify foundational studies and unresolved hypotheses. Prioritize peer-reviewed journals with high impact factors and avoid non-academic sources like commercial websites .
- Key Considerations : Document exclusion/inclusion criteria (e.g., publication date ≥2000, peer-reviewed status) to ensure reproducibility. Use reference management tools to organize findings and flag contradictory results for further analysis .
Q. What are the critical physicochemical properties of this compound that should be prioritized in initial characterization?
- Methodology : Focus on solubility, stability under varying pH/temperature, and reactivity with common solvents. Use techniques like NMR for structural elucidation, HPLC for purity analysis, and DSC/TGA for thermal behavior. Cross-validate results with established protocols from journals such as Analytical Chemistry or The Journal of Organic Chemistry .
- Data Interpretation : Compare observed properties with computational predictions (e.g., DFT calculations) to identify anomalies. Discrepancies may indicate synthesis impurities or polymorphic forms requiring further investigation .
Q. How can researchers design a replicable synthesis protocol for this compound?
- Methodology : Adopt a stepwise approach:
Pilot Synthesis : Follow literature procedures, noting deviations (e.g., solvent ratios, reaction time).
Process Optimization : Use DoE (Design of Experiments) to test variables (temperature, catalyst loading).
Validation : Replicate optimized conditions ≥3 times to assess yield consistency.
- Documentation : Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable replication. Reference IUPAC guidelines for reporting experimental details .
Advanced Research Questions
Q. How should researchers resolve contradictions in published data on this compound’s catalytic activity?
- Methodology :
- Triangulation : Compare experimental setups across studies (e.g., catalyst loading, substrate scope). Replicate conflicting experiments under controlled conditions.
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences. Use error propagation models to quantify uncertainty in kinetic measurements .
Q. What advanced techniques are suitable for probing this compound’s interaction with biological systems?
- Methodology :
- In Vitro Assays : Use SPR (Surface Plasmon Resonance) for binding affinity studies or fluorescence microscopy for cellular uptake tracking.
- Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes with target proteins.
- Validation : Cross-reference computational predictions with experimental IC50 values. Discrepancies may indicate unaccounted solvent effects or protein flexibility .
Q. How can researchers ensure data integrity when reporting this compound’s environmental persistence?
- Methodology :
- Longitudinal Studies : Monitor degradation under simulated environmental conditions (e.g., UV exposure, microbial activity) over ≥6 months.
- QA/QC Protocols : Include blanks, spikes, and certified reference materials in each batch. Use LC-HRMS for trace-level quantification and isotope dilution for accuracy .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in repositories like Zenodo with persistent identifiers .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?
- Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism. Report R² values and confidence intervals for EC50/IC50 estimates.
- Outlier Handling : Apply Grubbs’ test or leverage robust regression methods to minimize bias from anomalous data points .
Q. How should researchers structure supplementary materials to enhance reproducibility?
- Content Guidelines :
- Include raw instrumental outputs (e.g., NMR FID files, chromatograms).
- Provide step-by-step scripts for computational workflows (Python/R).
- Annotate datasets with metadata (e.g., instrument calibration dates, software versions).
- Formatting : Use standardized file formats (e.g., .cif for crystallographic data, .mnova for NMR) and avoid proprietary software dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
